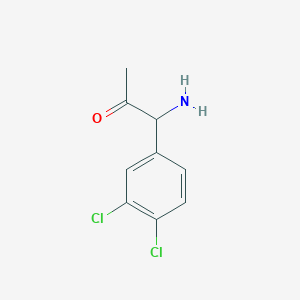

1-Amino-1-(3,4-dichlorophenyl)acetone

Description

Contextual Significance in Organic Synthesis and Chemical Research

The α-amino ketone framework is a privileged motif in both synthetic and medicinal chemistry. rsc.orgnih.gov These compounds are integral to the synthesis of a variety of nitrogen-containing heterocycles and 2-amino alcohols, which are themselves important structural components in many biologically active molecules. colab.ws The presence of both a nucleophilic amino group and an electrophilic ketone functionality within the same molecule imparts a unique reactivity profile, allowing for a diverse range of chemical transformations. colab.ws

The dichlorophenyl group, in this case, a 3,4-disubstituted pattern, significantly influences the electronic properties and steric environment of the molecule. The electron-withdrawing nature of the chlorine atoms can impact the reactivity of the phenyl ring and the adjacent chiral center. The specific substitution pattern is also crucial in determining the biological activity of related compounds, as seen in numerous pharmacologically active agents where the position of halogen atoms on an aromatic ring can dictate receptor binding affinity and metabolic stability.

While direct research on 1-Amino-1-(3,4-dichlorophenyl)acetone is not prominent in the available literature, the synthesis of analogous α-amino ketones is well-established. colab.wsrsc.org General methods for the preparation of α-amino ketones include the amination of α-halo ketones, the oxidation of β-amino alcohols, and the rearrangement of α-hydroxy imines, among other strategies. colab.ws The specific synthesis of a closely related compound, 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone, typically involves the condensation of 3,4-dichlorophenylacetone (B3025358) with methylamine (B109427) to form an imine, followed by reduction.

Scope of Academic Inquiry into Amino-Substituted Dichlorophenyl Ketone Structures

Academic and industrial research has shown considerable interest in dichlorophenyl-containing compounds, particularly those with amino and ketone functionalities, due to their potential applications. For instance, derivatives of 3-(3,4-dichlorophenyl)-1-indanamine have been synthesized and evaluated as ligands for biogenic amine transporters.

The reduction of amino-substituted dichlorophenyl ketones is a common synthetic route to corresponding amino alcohols, which have been investigated for various biological activities. A patented method describes the reduction of 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone to its corresponding ethanol (B145695) derivative using hydrogen with a platinum oxide catalyst and a stannous chloride promoter. google.com This highlights the role of these ketones as key intermediates.

Furthermore, the structural motif of an amino ketone tethered to a dichlorophenyl ring is found in compounds explored for their cytotoxic effects. For example, new derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones containing a tertiary amine have been synthesized and shown to have significant cytotoxicity against breast cancer cells. nih.gov While the core structure is different, this demonstrates the continued interest in combining these functional groups for therapeutic purposes.

The study of compounds like 4-Amino-1-(3,4-dichlorophenyl)-3-methylbutan-1-one, which is structurally analogous to the title compound, provides insight into the physicochemical properties that can be expected. nih.gov Data for this and other related compounds can be used to build a theoretical profile for this compound.

Below are interactive data tables summarizing the properties of closely related compounds, which can be used to infer the characteristics of this compound.

Table 1: Physicochemical Properties of Related Amino-Substituted Dichlorophenyl Ketones

This table presents data for compounds structurally related to this compound to provide an estimated profile.

| Property | 4-Amino-1-(3,4-dichlorophenyl)-3-methylbutan-1-one nih.gov | 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone hydrochloride |

| Molecular Formula | C11H13Cl2NO | C10H11Cl2NO·HCl |

| Molecular Weight | 246.13 g/mol | 268.58 g/mol |

| XLogP3-AA | 2.6 | Not Available |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 1 |

| Rotatable Bond Count | 4 | 3 |

| Exact Mass | 245.0374194 Da | Not Available |

| Topological Polar Surface Area | 43.1 Ų | Not Available |

Table 2: Chemical Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(3,4-Dichlorophenyl)-2-(methylamino)-1-propanone |

| 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone |

| 3-(3,4-dichlorophenyl)-1-indanamine |

| 4-Amino-1-(3,4-dichlorophenyl)-3-methylbutan-1-one |

| 3,4-dichlorophenylacetone |

| stannous chloride |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

1-amino-1-(3,4-dichlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |

InChI Key |

JZRXZMKCXLPHBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of the 1-Amino-1-(3,4-dichlorophenyl)acetone Core

The construction of the this compound molecule centers on creating the key α-amino ketone functionality on a dichlorinated phenyl ring. This involves strategic precursor synthesis and subsequent linkage formation.

Precursor Synthesis Strategies Involving Dichloroaniline Derivatives

A primary and crucial starting material for the synthesis is 3,4-dichloroaniline (B118046). wikipedia.org The preparation of this precursor is a well-established industrial process. The most common method involves the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). wikipedia.orgchemicalbook.com This reaction is typically performed under pressure using noble metal catalysts, such as platinum or palladium on carbon (Pd/C). chemicalbook.comgychbjb.comgoogle.com To prevent dehalogenation, which is a common side reaction, various additives and specific reaction conditions are employed. chemicalbook.comgoogle.com Another method for producing 3,4-dichloroaniline is through electrochemical synthesis, which offers a green alternative with simple process control and high yield under mild conditions. google.com

Once 3,4-dichloroaniline is obtained, it can be further modified through several strategies to prepare it for the final ketone linkage.

Acylation of 3,4-dichloroaniline is a key step in certain synthetic routes. This reaction typically involves reacting the aniline (B41778) with an acyl chloride, such as acetyl chloride or a substituted variant, to form an amide. This process follows a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comdocbrown.info The reaction is generally rapid and can be carried out at room temperature, often in an anhydrous solvent to prevent hydrolysis of the highly reactive acyl chloride. docbrown.infochemrevise.org The resulting N-(3,4-dichlorophenyl)amide can then be a stable intermediate for further transformations.

Reaction: RCOCl + 2 H₂N-Ar → RCONH-Ar + H₃N⁺-Ar Cl⁻ (where Ar is the 3,4-dichlorophenyl group)

Mechanism: The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a second molecule of the amine to form the stable amide and an amine hydrochloride salt. savemyexams.com

An alternative strategy involves the reduction of a carboxylic acid derivative to form the amine. While the direct reduction of a carboxylic acid to an amine is not standard, related functional groups can be reduced effectively. Amides, which can be synthesized via the acylation described above, are readily reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com Unlike the reduction of esters, which yields alcohols, the reduction of amides with LiAlH₄ proceeds to the corresponding amine, preserving the carbon-nitrogen bond. youtube.comyoutube.com

Nitriles also serve as valuable precursors. A 3,4-dichlorophenyl nitrile can be reduced to a primary benzylamine (B48309) using LiAlH₄ or through catalytic hydrogenation. masterorganicchemistry.com The mechanism with LiAlH₄ involves an initial nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt intermediate, which is then subjected to a second hydride attack to yield the amine after workup.

Table 1: Comparison of Reducing Agents for Carboxylic Acid Derivatives

| Precursor | Reducing Agent | Product | Reactivity Notes |

|---|---|---|---|

| Amide (R-CONH-Ar) | LiAlH₄ | Amine (R-CH₂-NH-Ar) | Strong, non-selective reagent. Reduces most carbonyls. masterorganicchemistry.com |

| Amide (R-CONH-Ar) | NaBH₄ | No Reaction | Not a strong enough reducing agent for amides. youtube.com |

| Carboxylic Acid (R-COOH) | LiAlH₄ | Alcohol (R-CH₂OH) | Aldehyde is a non-isolable intermediate. youtube.com |

| Nitrile (R-CN) | LiAlH₄ / H₂, Catalyst | Amine (R-CH₂NH₂) | Effective method for primary amine synthesis. masterorganicchemistry.com |

Formation of Amino Ketone Linkages

The final and critical stage of the synthesis is the formation of the bond between the amino group and the acetone (B3395972) moiety. This creates the characteristic α-amino ketone structure.

The condensation of an amine with a ketone, such as acetone, typically results in the formation of an imine or an enamine. The reaction is generally acid-catalyzed and reversible. For a primary amine like 3,4-dichloroaniline, the reaction with acetone would initially form a carbinolamine intermediate, which then dehydrates to form an N-(3,4-dichlorophenyl)propan-2-imine. While this imine is an isomer of the target compound, it does not directly yield the α-amino ketone. However, intermediates derived from such condensation reactions can sometimes be utilized in more complex, multi-step synthetic sequences or rearrangement reactions to access the desired α-amino ketone skeleton.

A more direct and classical approach to synthesizing α-amino ketones is the nucleophilic substitution of an α-haloketone with an amine. rsc.org This method involves the reaction of 3,4-dichloroaniline with a haloketone like chloroacetone (B47974) or bromoacetone. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the aniline acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it. nih.gov

To facilitate what can sometimes be a sluggish reaction with α-chloroketones, a catalytic amount of sodium iodide is often added. The iodide displaces the chloride to form a more reactive α-iodoketone in situ. nih.gov The formation of exclusively monoalkylated products when using primary amines like aniline is often attributed to a mechanism involving an initial attack on the carbonyl carbon, followed by an intramolecular displacement of the halogen, a pathway less favorable for the resulting secondary amine product. nih.gov

The required α-haloketone precursors, such as 1,3-dichloroacetone (B141476), can be synthesized through the chlorination of acetone. google.com Specific conditions, including the use of an iodine-containing promoter in an aqueous medium, can improve the yield of the desired 1,3-dichloro-isomer over the 1,1-dichloro-isomer. google.com

Table 2: General Conditions for α-Amino Ketone Synthesis via Haloketone Alkylation

| Amine Substrate | Haloketone | Catalyst/Additive | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Primary Aromatic Amine (e.g., 3,4-Dichloroaniline) | α-Chloroacetone | Sodium Iodide (catalytic) | Ethanol (B145695) or DMF | Reflux | α-(Arylamino)ketone |

| Primary Aromatic Amine | α-Bromoacetone | None or mild base (e.g., K₂CO₃) | Acetonitrile | Room Temp to Reflux | α-(Arylamino)ketone |

Multi-Step Synthetic Sequences and Advanced Reaction Design

The strategic design of multi-step synthetic sequences allows for the construction of complex molecular architectures from simpler precursors like this compound. These sequences leverage the inherent reactivity of the aminoketone functional group to build intricate heterocyclic systems.

The α-aminoketone structure of this compound is an ideal precursor for cyclization reactions to form various heterocyclic rings, most notably pyrroles. The Knorr pyrrole (B145914) synthesis and the Hantzsch pyrrole synthesis are classic examples of such transformations. wikipedia.orgyoutube.com

In the Knorr synthesis, an α-aminoketone reacts with a compound containing an active methylene (B1212753) group, such as a β-ketoester, under acidic conditions. wikipedia.orgthermofisher.com For instance, the reaction of this compound with ethyl acetoacetate (B1235776) would yield a highly substituted pyrrole, incorporating the 3,4-dichlorophenyl group. The reaction proceeds via condensation to form an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to furnish the aromatic pyrrole ring. wikipedia.orgyoutube.com

Similarly, the Hantzsch synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.orgyoutube.com While the target compound is an aminoketone, not a haloketone, this highlights the general strategy of combining carbonyl compounds and amines to build heterocyclic rings.

Another approach involves reacting the aminoketone with bifunctional reagents. For example, condensation with 1,3-dihaloacetones can be used to construct imidazo-fused systems. researchgate.net Reaction of this compound with 1,3-dichloroacetone could potentially lead to a substituted imidazopyrrole derivative, expanding the structural diversity achievable from this starting material. nih.gov

Table 1: Potential Cyclization Reactions of this compound

| Reaction Name | Reactant(s) | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Knorr Pyrrole Synthesis | β-Ketoester (e.g., Ethyl acetoacetate) | Substituted Pyrrole | Condensation between an α-aminoketone and an active methylene compound. wikipedia.org |

The Friedel-Crafts acylation is a fundamental method for forming aryl ketones and is a key step in the synthesis of precursors to this compound. masterorganicchemistry.comlibretexts.org The process involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comyoutube.com

To synthesize the dichlorophenyl ketone core, 1,2-dichlorobenzene (B45396) can be acylated with an appropriate acylating agent. For example, reaction with propanoyl chloride and AlCl₃ would introduce the three-carbon ketone chain onto the dichlorinated ring. This reaction is an electrophilic aromatic substitution, where the acylating agent, activated by the Lewis acid, forms a highly reactive acylium ion that is then attacked by the electron-rich aromatic ring. libretexts.org

It is important to consider the directing effects of the chloro-substituents on the benzene (B151609) ring. As ortho, para-directors, they will influence the position of the incoming acyl group. Following the acylation, further synthetic steps, such as α-halogenation followed by nucleophilic substitution with an amine source, would be required to install the amino group and arrive at the final target compound, this compound. organic-chemistry.org

Domino (or cascade) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single pot by combining two or more bond-forming transformations. epfl.chnih.gov These methods are valued for their step economy and reduction in waste generation. epfl.ch

An MCR approach could be envisioned for the synthesis of complex pyrroles or other heterocycles starting from components that would generate this compound in situ. For example, a three-component reaction variant of the Hantzsch pyrrole synthesis could combine a 3,4-dichlorophenyl-substituted β-ketoester, an α-haloketone, and an amine source. researchgate.net

Alternatively, this compound itself can be a substrate in a domino reaction sequence. nih.gov For instance, its reaction with an appropriate Michael acceptor could initiate a cascade. A Michael addition of the amine onto an electron-deficient alkene, followed by an intramolecular cyclization of the resulting enolate onto the ketone carbonyl, could generate a complex, fused bicyclic system in a single operation. nih.gov Such strategies are powerful tools for rapidly building molecular complexity from a relatively simple aminoketone precursor. taylorfrancis.commdpi.com

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the detailed mechanisms of the reactions used to synthesize and transform this compound is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of α-aminoketones can be achieved through several routes, each with a distinct mechanism. colab.ws A common laboratory method involves the α-halogenation of a ketone followed by nucleophilic substitution by an amine. For the synthesis of this compound, this would begin with the α-bromination or α-chlorination of 1-(3,4-dichlorophenyl)propan-1-one. The subsequent reaction with ammonia or a protected amine source proceeds via an Sₙ2 mechanism, where the amine displaces the halide to form the α-aminoketone. organic-chemistry.orgrsc.org

The mechanism for pyrrole formation via the Knorr synthesis is well-established. wikipedia.org

Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of this compound on the carbonyl carbon of a β-dicarbonyl compound (e.g., ethyl acetoacetate). This is followed by dehydration to form an imine intermediate.

Enamine Tautomerization: The imine tautomerizes to the more stable enamine. This step is often the rate-determining step.

Cyclization: The enamine nitrogen then acts as a nucleophile, attacking the ketone carbonyl of the original aminoketone moiety in an intramolecular fashion. This 5-endo-trig cyclization forms the five-membered ring.

Dehydration/Aromatization: The resulting heterocyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrrole ring. wikipedia.orgwikipedia.org

This sequence of condensation, tautomerization, cyclization, and elimination is characteristic of many heterocyclic ring-forming reactions. youtube.com

The key to controlling synthetic pathways lies in understanding the nature of the transient species involved, including reaction intermediates and transition states.

In the synthesis of the α-aminoketone from an α-haloketone, the primary intermediate is the product of the initial halogenation. The subsequent Sₙ2 substitution proceeds through a trigonal bipyramidal transition state as the amine nucleophile attacks the carbon bearing the halogen. rsc.org

During the Knorr pyrrole synthesis, several key intermediates are formed. wikipedia.org The initial imine and its tautomer, the enamine, are crucial for the subsequent cyclization. The stability of the enamine intermediate often dictates the feasibility of the reaction. The cyclization step proceeds through a highly organized transition state where the reacting functional groups are brought into proximity. The final dehydration step involves a protonated hydroxyl group, which acts as a good leaving group (water), leading to the formation of the aromatic pyrrole through a low-energy transition state. thieme-connect.com

In Friedel-Crafts acylation, the critical electrophilic intermediate is the acylium ion (R-C≡O⁺), which is stabilized by resonance. Its formation from the acyl chloride and Lewis acid is a key step that initiates the electrophilic attack on the 1,2-dichlorobenzene ring. The stability and reactivity of this intermediate govern the efficiency of the acylation process.

Table 2: Key Intermediates in Relevant Syntheses

| Reaction | Key Intermediate(s) | Role |

|---|---|---|

| α-Amination of a Ketone | α-Haloketone | Substrate for nucleophilic substitution by amine. rsc.org |

| Friedel-Crafts Acylation | Acylium Ion | The electrophile that attacks the aromatic ring. |

| Knorr Pyrrole Synthesis | Imine, Enamine | The enamine is the key intermediate that undergoes intramolecular cyclization. wikipedia.org |

Green Chemistry Principles in Synthetic Strategies

The synthesis of complex organic molecules, including α-amino ketones like this compound, is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the implementation of solvent-free conditions to enhance efficiency and minimize environmental impact. The adoption of such strategies is paramount in modern synthetic and medicinal chemistry. google.comrsc.org

Solvent-free synthesis, often conducted through mechanochemical methods like grinding, represents a significant advancement in green chemistry. chowgules.ac.in This approach, known as "grindstone chemistry," involves the reaction of solid-state reactants by grinding them together in a mortar and pestle, often without the need for a catalyst or with only a catalytic amount of one. chowgules.ac.inresearchgate.net The primary advantage is the elimination of bulk solvents, which reduces chemical waste, lowers costs, and simplifies product work-up and purification. organic-chemistry.org Reactions under these conditions can exhibit faster kinetics and, in some cases, different selectivity compared to their solution-based counterparts due to the high concentration of reactants. chowgules.ac.in

This methodology has been successfully applied to the synthesis of various nitrogen-containing compounds. For instance, the Strecker synthesis of racemic α-aminonitriles, which are precursors to α-amino ketones, has been achieved in high to quantitative yields by reacting aldehydes or cyclic ketones with amines and trimethylsilyl (B98337) cyanide under solvent-free conditions. organic-chemistry.org The reactions are typically very fast, often completing within minutes. researchgate.netorganic-chemistry.org

Another relevant application is the synthesis of Betti bases via the grindstone technique, which proceeds under catalyst-free conditions to produce various dopamine-derived Mannich bases with high yields (87-96%). chowgules.ac.in While a specific, documented grindstone synthesis for this compound is not detailed in the reviewed literature, the established success of this method for structurally related α-amino ketones and their precursors underscores its potential as a viable, environmentally benign synthetic route. chowgules.ac.inresearchgate.net

Table 1: Examples of Solvent-Free Synthesis of α-Amino Ketone Precursors and Related Structures

| Reactants | Method | Conditions | Product Class | Yield | Reference |

| Aldehydes, Amines, Trimethylsilyl Cyanide | Grinding | Room Temp, <15 min | α-Aminonitriles | ~99% | organic-chemistry.org |

| Aromatic Aldehydes, Malononitrile, Acetone | Grinding | Catalytic NaOMe | 3-Amino-2,4-dicarbonitrile-5-methylbiphenyls | >90% | researchgate.net |

| Aldehydes, Urea/Thiourea (B124793), Ethyl Acetoacetate | Grinding | L-Tyrosine catalyst | 3,4-Dihydropyrimidin-2-(1H)-ones | 87-95% | researchgate.net |

The use of water as a reaction solvent is a cornerstone of green chemistry, owing to its non-toxicity, non-flammability, and natural abundance. While organic compounds often have low solubility in water, modern catalytic systems have been developed to overcome this limitation and facilitate efficient reactions in aqueous media. These approaches are highly relevant for the synthesis of α-amino ketones and their derivatives. organic-chemistry.orgresearchgate.net

One strategy involves the direct α-amination of ketones. For example, the use of catalytic amounts of copper(II) bromide can facilitate the reaction between ketones and amines. organic-chemistry.org This transformation is proposed to occur through the in-situ generation of an α-bromo ketone, which is then subjected to nucleophilic substitution by the amine. The process regenerates the catalyst, making it an efficient, atom-economical route to α-amino ketones. organic-chemistry.org

Enzymatic synthesis represents another powerful approach for reactions in aqueous environments. Enzymes operate under mild conditions of temperature and pH in aqueous buffers and can exhibit high chemo-, regio-, and enantioselectivity. An α-oxoamine synthase has been identified and used in a one-pot, two-step enzymatic system to produce various α-amino ketones from l-glutamate and acyl-coenzyme A substrates. nih.gov This biocatalytic method highlights a highly sustainable pathway for generating these valuable synthons.

Furthermore, multicomponent reactions, such as the Kabachnik-Fields reaction for synthesizing α-aminophosphonates (structural analogues of α-amino acids), have been successfully adapted to aqueous or catalyst-free conditions, demonstrating the broad applicability of green principles to the synthesis of complex amine derivatives. nih.govnih.gov These examples collectively show that catalysis in aqueous media provides a versatile and environmentally responsible platform for the synthesis of compounds in the class of this compound.

Table 2: Research Findings on Catalytic Amination in Aqueous or Green-Compatible Systems

| Reaction Type | Catalyst/System | Key Findings | Reference |

| α-Amination of Ketones | Copper(II) bromide | Catalytic system enables direct amination of ketones with good functional group tolerance. | organic-chemistry.org |

| Enzymatic Synthesis of α-Amino Ketones | α-Oxoamine synthase (Alb29) | A one-pot system in an aqueous buffer successfully synthesized seven different α-amino ketones. | nih.gov |

| Monocarboxymethylation of Amines | None (Aqueous conditions) | A mild and efficient reaction of primary amines with glyoxylic acid occurs in water at room temperature. | organic-chemistry.org |

| Kabachnik-Fields Reaction | Various/None | Procedures have been developed using catalysts in aqueous media or under solvent-free conditions. | nih.gov |

Chemical Reactivity and Derivatization Studies of the Amino Dichlorophenyl Ketone Motif

Functional Group Reactivity of the Amino Moiety

The primary amine (–NH₂) attached to the benzylic carbon is a key site for nucleophilic reactions and is fundamental to many derivatization and cyclization strategies.

The primary amino group of 1-Amino-1-(3,4-dichlorophenyl)acetone allows for pre-column or post-column derivatization to enhance its detection and separation in analytical techniques like High-Performance Liquid Chromatography (HPLC). This process involves reacting the amine with a labeling reagent to attach a chromophoric or fluorophoric tag, which significantly improves detection sensitivity. researchgate.net

Common derivatization agents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride. researchgate.netnih.gov The reaction with OPA, in the presence of a thiol, rapidly forms highly fluorescent isoindole derivatives. nih.gov Similarly, FMOC reacts with primary amines to yield stable, fluorescent adducts. nih.gov These methods are widely used for the quantitative analysis of amino acids and other primary amine-containing compounds in various matrices. nih.govacademicjournals.org The choice of reagent depends on the analytical requirements, such as desired detection limits and the stability of the resulting derivative. nih.gov

Table 1: Common Derivatizing Agents for Primary Amines in HPLC

| Derivatizing Agent | Reaction Conditions | Detection Method | Reference |

| o-Phthalaldehyde (OPA) / Thiol | Aqueous buffer, pH 9-10, room temp., rapid reaction | Fluorescence | nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC) | Aqueous borate (B1201080) buffer, room temp. | Fluorescence | nih.gov |

| Dansyl Chloride | Acetone-water, alkaline pH (e.g., NaHCO₃), 30-60 min at 35-50°C | Fluorescence, UV | researchgate.net |

| Phanquinone | Alkaline pH (e.g., pH 8), 60°C, 60 min | Fluorescence | nih.gov |

Reactions Leading to Nitrogen-Containing Heterocycles

The nucleophilic character of the amino group makes it a pivotal component in the synthesis of various nitrogen-containing heterocycles. Depending on the co-reactant, the α-aminoketone structure can be elaborated into diverse ring systems.

One prominent pathway is the synthesis of substituted imidazoles. For instance, the reaction of an α-aminoketone with reagents like N,N'-diarylformamidines can lead to the formation of 1,3-diarylimidazolium salts. researchgate.net Another classical approach is the Radziszewski imidazole (B134444) synthesis, where the α-aminoketone condenses with an aldehyde in the presence of ammonia (B1221849).

Furthermore, the amino group can be acylated and subsequently used in cyclodehydration reactions. A notable example is the Bischler-Napieralski reaction, which is traditionally used for synthesizing dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com By first converting the amino group of this compound to an appropriate amide (e.g., by reaction with an acyl chloride) and then treating it with a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), intramolecular electrophilic aromatic substitution could potentially lead to a cyclized product. organic-chemistry.org

Table 2: Examples of Heterocycle Synthesis from α-Aminoketone Motifs

| Heterocycle Class | General Reaction Type | Required Co-reactant(s) | Reference |

| Imidazoles | Condensation/Cyclization | Aldehyde, Ammonia | nih.gov |

| Imidazolium Salts | Condensation | N,N'-Diarylformamidines | researchgate.net |

| Dihydroisoquinolines | Acylation followed by Cyclodehydration (Bischler-Napieralski) | Acylating agent, then POCl₃ or PPA | wikipedia.orgorganic-chemistry.org |

| Pyrroles | Paal-Knorr Synthesis (variant) | 1,4-Dicarbonyl compound | mdpi.com |

Transformations Involving the 3,4-Dichlorophenyl Substituent

The two chlorine atoms on the phenyl ring of this compound are potential sites for chemical modification. The electron-withdrawing nature of the acetyl group can influence the reactivity of the aromatic ring, particularly in nucleophilic substitution reactions. Furthermore, the carbon-chlorine bonds provide handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SNArom) on aryl halides is a well-established method for the introduction of nucleophiles onto an aromatic ring. wikipedia.orglibretexts.orgpressbooks.pub The success of these reactions is highly dependent on the electronic properties of the aromatic system and the reaction conditions. For dichlorinated benzenes, the presence of activating groups, such as a nitro group, ortho or para to a halogen, significantly facilitates substitution by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgpressbooks.pub In the case of this compound, the ketone group acts as a moderate electron-withdrawing group, which can activate the ring for nucleophilic attack, particularly at the para-position (C-4) relative to the ketone.

The general mechanism for SNArom involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, followed by the elimination of the leaving group (in this case, a chloride ion). wikipedia.orglibretexts.org The rate of reaction is influenced by the strength of the nucleophile and the stability of the intermediate. Common nucleophiles used in SNArom include alkoxides, amines, and thiolates. While specific studies on this compound are not extensively documented in the reviewed literature, the principles of SNArom on analogous 3,4-dichlorinated aromatic ketones suggest that selective substitution at the C-4 position is feasible under appropriate conditions. For instance, the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) results in the selective substitution of the para-chloro group.

It is important to note that the amino group in this compound may require protection prior to subjecting the molecule to the often basic conditions of SNArom to prevent unwanted side reactions.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions on a Protected this compound Derivative

| Entry | Nucleophile (Nu-H) | Reagent/Conditions | Expected Product (Major Isomer) |

| 1 | Methanol (CH₃OH) | NaH, THF, heat | 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone |

| 2 | Pyrrolidine | K₂CO₃, DMSO, heat | 1-Amino-1-(3-chloro-4-(pyrrolidin-1-yl)phenyl)acetone |

| 3 | Sodium thiophenoxide (NaSPh) | DMF, heat | 1-Amino-1-(3-chloro-4-(phenylthio)phenyl)acetone |

Note: This table is illustrative and based on general principles of SNArom, as specific literature for the target compound was not found.

Aryl Coupling Reactions as Synthetic Tools

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. wikipedia.orgyoutube.com These reactions offer a versatile and efficient means to derivatize the 3,4-dichlorophenyl ring of this compound. The two primary types of coupling reactions applicable in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron species (such as a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. For this compound, a Suzuki-Miyaura coupling could be employed to replace one or both of the chlorine atoms with various aryl, heteroaryl, or alkyl groups, leading to the synthesis of novel biaryl or substituted phenyl derivatives. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions, with the chlorine at the 4-position generally being more reactive.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.org This reaction provides a direct method for the synthesis of arylamines from aryl halides. In the context of this compound, this reaction could be used to introduce a variety of primary or secondary amines at either the C-3 or C-4 position of the phenyl ring, leading to the formation of diaminophenyl derivatives. Similar to the Suzuki-Miyaura coupling, the amino group of the starting material would likely require protection.

Table 2: Potential Aryl Coupling Reactions for the Derivatization of a Protected this compound

| Entry | Coupling Reaction | Coupling Partner | Catalyst/Ligand/Base | Expected Product (Major Isomer) |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat | 1-Amino-1-(3-chloro-4-phenylphenyl)acetone |

| 2 | Suzuki-Miyaura | 2-Thienylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane, heat | 1-Amino-1-(3-chloro-4-(thiophen-2-yl)phenyl)acetone |

| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, heat | 1-Amino-1-(3-chloro-4-morpholinophenyl)acetone |

| 4 | Buchwald-Hartwig | Aniline (B41778) | Pd(OAc)₂, XPhos, Cs₂CO₃, t-BuOH, heat | 1-Amino-1-(4-anilino-3-chlorophenyl)acetone |

Note: This table is illustrative and based on the general principles of palladium-catalyzed cross-coupling reactions, as specific literature for the target compound was not found.

The application of these powerful synthetic methodologies to the this compound scaffold opens up a vast chemical space for the generation of novel derivatives with potentially unique chemical and biological properties. Further experimental work is required to fully explore the reactivity of this compound and to establish optimized conditions for these transformations.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. They offer a detailed picture of the electronic environment of a molecule, which governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common application of DFT is molecular geometry optimization, where the lowest energy, most stable three-dimensional arrangement of atoms in a molecule is determined. For this purpose, functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often paired with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov This process involves calculating the forces on each atom and adjusting their positions until a true energy minimum on the potential energy surface is found, which is confirmed by the absence of any negative (imaginary) vibrational frequencies. nih.gov The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters from DFT Optimization Note: This table presents hypothetical yet representative data for 1-Amino-1-(3,4-dichlorophenyl)acetone based on typical values for similar molecular fragments.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N | ~1.46 Å |

| Bond Length | C-Cl (C3) | ~1.74 Å |

| Bond Length | C-Cl (C4) | ~1.73 Å |

| Bond Angle | O=C-C(alpha) | ~120.5° |

| Bond Angle | C-N-H | ~109.5° |

| Dihedral Angle | C(aromatic)-C(alpha)-C=O | Variable (depends on conformation) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can readily undergo electronic transitions. nih.gov These calculations are instrumental in understanding intramolecular charge transfer (ICT), where electronic charge is transferred between different parts of a molecule upon excitation. nih.gov

Table 2: FMO Analysis Data Note: This table shows example values based on related dichlorophenyl derivatives to illustrate the concepts.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 eV | Related to ionization potential; electron-donating ability. nih.gov |

| E(LUMO) | -1.8 eV | Related to electron affinity; electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.comnumberanalytics.com This method is highly effective for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital (like a bonding orbital or a lone pair) to an empty acceptor orbital (like an antibonding orbital).

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can pinpoint specific interactions, such as those between the lone pairs on the nitrogen or oxygen atoms and the antibonding orbitals of adjacent bonds, providing deep insights into the molecule's electronic stabilization. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color spectrum to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These typically include lone pairs on electronegative atoms like oxygen or nitrogen. youtube.com

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. youtube.com

Green: Regions of neutral or near-zero potential. youtube.com

For this compound, the MEP map would likely show a strongly negative (red) region around the carbonyl oxygen and a moderately negative region around the amino group's lone pair. Conversely, positive (blue) regions would be expected around the hydrogen atoms of the amino group.

Computational methods, specifically DFT, can be used to predict various spectroscopic properties. Vibrational spectroscopy (Infrared and Raman) is particularly amenable to computational prediction. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These frequencies correspond to the fundamental vibrational modes of the molecule, such as bond stretching, bending, and torsion.

Although there can be systematic errors in these calculations (often corrected by applying a scaling factor), the predicted spectra are extremely useful for interpreting experimental data and assigning specific peaks to particular vibrational modes. For this compound, key predicted vibrations would include the C=O stretch, N-H stretches, C-N stretch, aromatic C-C stretches, and C-Cl stretches. researchgate.net

Table 3: Predicted Key Vibrational Frequencies Note: This table contains typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| C=O (ketone) | Stretch | 1700 - 1725 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Quantum chemical calculations can also determine key thermodynamic properties of a molecule at a given temperature and pressure. researchgate.net These properties, including standard enthalpy (ΔH°), entropy (S°), and Gibbs free energy (ΔG°), are derived from the vibrational frequency calculations and the molecule's rotational and translational constants. libretexts.orgscribd.com

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): Measures the degree of disorder or randomness in the system.

Gibbs Free Energy (G): Defined as G = H - TS, this value determines the spontaneity of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process. libretexts.org

These calculated values are crucial for predicting the thermodynamic stability of the molecule and the feasibility of reactions in which it participates. libretexts.org

Table 4: Example Calculated Thermodynamic Properties at 298.15 K Note: Values are illustrative and based on calculations for similar molecules.

| Property | Symbol | Example Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | -150.5 kJ/mol |

| Standard Molar Entropy | S° | 420.2 J/mol·K |

| Standard Gibbs Free Energy of Formation | ΔfG° | -35.8 kJ/mol |

Advanced Computational Simulations

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

No published studies were found that have conducted Molecular Dynamics (MD) simulations on this compound. Such studies would be valuable for understanding the compound's structural flexibility, conformational stability over time, and how it interacts with its environment, such as a solvent or a biological receptor, on a dynamic level.

Molecular Docking Studies for Ligand-Target Recognition Principles

There are no available molecular docking studies in the scientific literature for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of these studies means there is no data on its potential binding modes or affinity for any specific protein targets.

Conformational Preference Analysis

No formal conformational preference analyses for this compound have been reported. This type of analysis is crucial for determining the three-dimensional arrangement of the molecule's atoms and identifying its most stable energetic conformations, which are critical for its interaction with biological targets.

Structural Elucidation Methodologies in Chemical Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary means of determining molecular structure. By probing how the molecule interacts with electromagnetic radiation, chemists can deduce its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. acs.org For 1-Amino-1-(3,4-dichlorophenyl)acetone, both ¹H and ¹³C NMR would be essential. acs.org

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The 3,4-dichlorophenyl group would display signals in the aromatic region, typically between δ 7.0-8.0 ppm. The substitution pattern would lead to a complex splitting pattern, likely an ABX system or a set of doublets and a doublet of doublets.

Methine Proton (-CH): The proton on the carbon adjacent to both the amino and carbonyl groups (the α-carbon) would likely appear as a singlet or a quartet depending on coupling with the amine protons. Its chemical shift would be significantly influenced by the adjacent electron-withdrawing groups.

Methyl Protons (-CH₃): The acetone (B3395972) methyl group protons would appear as a sharp singlet in the upfield region, anticipated around δ 2.0-2.5 ppm, characteristic of a methyl group adjacent to a carbonyl. orgchemboulder.com

Amine Protons (-NH₂): The two protons of the primary amine would typically produce a broad singlet. Its chemical shift is variable and depends on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and would appear far downfield, typically in the range of δ 205-215 ppm. rsc.org

Aromatic Carbons: The six carbons of the dichlorophenyl ring would produce distinct signals in the δ 125-140 ppm region. The carbons directly bonded to chlorine would show characteristic shifts.

Alpha-Carbon (-CH): The carbon atom bonded to the nitrogen would be found in the δ 50-70 ppm range.

Methyl Carbon (-CH₃): The methyl carbon would be the most shielded, appearing at the highest field (lowest ppm value), likely around δ 25-35 ppm. rsc.org

A summary of predicted NMR shifts is presented below.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 125 - 140 |

| Alpha C-H | ~4.0 - 5.0 | 50 - 70 |

| Amine N-H | Variable (Broad) | N/A |

| Methyl C-H | 2.0 - 2.5 | 25 - 35 |

| Carbonyl C=O | N/A | 205 - 215 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the molecular formula is C₉H₉Cl₂NO, with a molecular weight of approximately 219.09 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1. nist.gov

The primary fragmentation mechanism for α-amino ketones is alpha-cleavage, which involves the breaking of bonds adjacent to the carbonyl group and the amino group. pressbooks.pubyoutube.comyoutube.com

Expected fragmentation pathways include:

Cleavage between the carbonyl and the α-carbon: This would result in the loss of the amino-substituted carbon fragment and the formation of a 3,4-dichlorobenzoyl cation.

Cleavage of the methyl group: This involves the loss of a methyl radical (•CH₃) to form a stable acylium ion.

A table of potential major fragments is provided below.

| m/z (mass/charge) | Predicted Fragment Structure | Fragmentation Pathway |

| 219/221/223 | [C₉H₉³⁵Cl₂NO]⁺ / [C₉H₉³⁵Cl³⁷ClNO]⁺ / [C₉H₉³⁷Cl₂NO]⁺ | Molecular Ion |

| 204/206/208 | [C₈H₆³⁵Cl₂NO]⁺ | Loss of •CH₃ |

| 173/175/177 | [C₇H₄³⁵Cl₂O]⁺ | 3,4-Dichlorobenzoyl cation |

| 44 | [C₂H₆N]⁺ | Amino-containing fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretch (Aromatic): Absorption bands for C-H bonds on the phenyl ring would appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The methyl and methine C-H stretches would be observed just below 3000 cm⁻¹.

C=O Stretch: The ketone carbonyl group would produce a very strong, sharp absorption. For an aromatic ketone, this is expected in the range of 1685-1690 cm⁻¹. pressbooks.puborgchemboulder.com

C=C Stretch: Aromatic ring stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

C-N Stretch: This stretch typically appears in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds would be visible in the fingerprint region, typically between 600-800 cm⁻¹.

A summary of expected IR absorption bands is shown in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | < 3000 |

| Ketone | C=O stretch | 1685 - 1690 (strong) |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Aryl Halide | C-Cl stretch | 600 - 800 |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, typically silver or gold. caymanchem.com For this compound, SERS could provide detailed information about the molecule's orientation and interaction with the substrate. The amino group could interact strongly with the metal surface, leading to significant enhancement of the vibrational modes associated with this part of the molecule. alfa-chemistry.com This technique could clarify how the molecule binds to surfaces, which is crucial for applications in materials science and catalysis. However, the interpretation can be complex, as surface reactions can sometimes occur, altering the observed spectrum. alfa-chemistry.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

While spectroscopic methods reveal molecular connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure of a molecule in the solid state. This technique would definitively determine bond lengths, bond angles, and the precise spatial arrangement of the atoms in this compound.

The process involves growing a suitable single crystal of the compound, which can be a significant challenge. Once a crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. This would confirm the substitution pattern on the phenyl ring and reveal the conformation of the aminoacetone side chain. This technique is considered the gold standard for structural proof. nih.gov

Structure Activity Relationship Sar Investigations in Chemical Design

Influence of the 3,4-Dichlorophenyl Moiety on Molecular Recognition and Interaction

The 3,4-dichlorophenyl group is a common structural motif in many biologically active compounds. Its influence on molecular recognition stems from a combination of steric, electronic, and hydrophobic effects imparted by the chlorine substituents on the phenyl ring.

Role of Halogen Substitution in Modulating Lipophilicity and Electronic Effects

Halogen atoms, particularly chlorine, play a significant role in modulating the physicochemical properties of a molecule, which in turn affects its biological activity.

Lipophilicity: The addition of chlorine atoms to a phenyl ring generally increases its lipophilicity, or "fat-loving" nature. nih.govacs.org This property is critical for a drug's ability to cross biological membranes, such as the blood-brain barrier, and reach its target site. nih.govmdpi.com The increased lipophilicity of dichlorinated compounds can enhance their partitioning into lipid-rich environments. nih.gov

Electronic Effects: Chlorine atoms are electron-withdrawing groups due to their high electronegativity. lumenlearning.comlibretexts.org This inductive effect reduces the electron density of the aromatic ring, making it less susceptible to certain chemical reactions but also influencing its interactions with biological targets. lumenlearning.comlibretexts.org For instance, the electron-withdrawing nature of chlorine can affect the pKa of nearby functional groups, influencing their ionization state at physiological pH. mdpi.com This can be a critical determinant of binding affinity to a receptor. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction with Lewis bases, which can contribute to the stability of a ligand-receptor complex. nih.govacs.org

The following table summarizes the key effects of halogen substitution:

| Property | Effect of Halogen Substitution | Biological Implication |

| Lipophilicity | Increases | Enhanced membrane permeability and access to target sites. nih.govmdpi.com |

| Electronic Nature | Electron-withdrawing | Modulates pKa of nearby groups and can participate in halogen bonding. mdpi.comlumenlearning.comnih.govacs.org |

Conformational Impact of Aryl Ring Substituents

In some cases, the positions of substituents on the phenyl ring can be a deciding factor for the biological activity of a molecule. For example, studies on certain compounds have shown that moving a substituent from one position to another on the phenyl ring can lead to a significant drop in potency, highlighting the importance of the specific substitution pattern for optimal interaction with the target. acs.org

Contribution of the Aminoketone Functionality to Interaction Profiles

The aminoketone functional group is a key pharmacophore in many biologically active molecules, including some antidepressants. nih.govresearchgate.netwikipedia.org Its contribution to the interaction profile of a compound is multifaceted, involving the basicity of the amine, the reactivity of the ketone, and the stereochemical arrangement of these groups.

Importance of Basic Amine Linkers for Molecular Binding

The nature of the linker connecting the amine to other parts of the molecule is also important. The length and flexibility of the linker can influence the ability of the amine to position itself correctly for optimal interaction with the target. nih.govnih.gov

Stereochemical Considerations and Enantiomeric Purity in Activity

Many aminoketones are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have significantly different biological activities. nih.govresearchgate.netresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially bind to one enantiomer over the other. nih.gov

Therefore, the stereochemistry of the aminoketone is a critical factor in its activity. It is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, have a different activity, or even cause unwanted side effects. nih.gov For this reason, the enantiomeric purity of a chiral drug is a major consideration in its development and therapeutic use. researchgate.netmdpi.com

The following table illustrates the potential differences in activity between enantiomers:

| Enantiomer | Potential Biological Activity |

| Eutomer | The more potent enantiomer with the desired therapeutic effect. |

| Distomer | The less potent enantiomer, which may be inactive, have a different pharmacological profile, or contribute to adverse effects. nih.gov |

Role of the α,β-Unsaturated Ketone System in Chemical Reactivity (e.g., Chalcone Derivatives)

While 1-Amino-1-(3,4-dichlorophenyl)acetone itself is not an α,β-unsaturated ketone, this structural motif is found in related compounds like chalcones and is relevant to the chemical reactivity of ketones in biological systems. nih.govtandfonline.comresearchgate.netmdpi.com The α,β-unsaturated ketone system is characterized by a double bond conjugated to a carbonyl group. This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as a Michael addition. researchgate.net

Optimization of Linker Length and Flexibility in Multi-Domain Structures

The primary role of a linker is to tether two or more domains, allowing them to bind to their respective sites simultaneously. researchgate.net The length of the linker is paramount; it must be sufficient to span the distance between binding sites without inducing strain. embopress.org Studies on POU domain transcription factors, for example, have shown that a minimal linker length of 10 to 14 amino acids is necessary for the two DNA-binding subdomains to bind effectively to their natural recognition site. embopress.org If the linker is too short, it can prevent proper binding or even promote binding to alternative, non-target sites. embopress.org

These principles can be extrapolated to the design of smaller molecules like derivatives of this compound. In this context, different substituents on the phenyl ring or modifications to the amino acetone (B3395972) moiety can be viewed as analogous to domains and linkers. For instance, in a study of 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 protein, modifications at various points on the molecule led to significant differences in activity. mdpi.comnih.gov The data suggests that the size and nature of the substituents on both phenyl rings, as well as the group attached to the amino nitrogen, play a role similar to that of a linker, influencing how the molecule fits into and interacts with the target protein's binding pocket. mdpi.comnih.gov

Table 1: Structure-Activity Relationship of 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors This table presents data on how modifications to the core structure of 1-phenyl-2-(phenylamino)ethanone affect its inhibitory activity, illustrating SAR principles analogous to linker optimization. Data sourced from a study on MCR-1 inhibitors. mdpi.com

| Compound | R1 Group (on ethanone-phenyl) | R2 Group (on amino-phenyl) | Relative Activity |

|---|---|---|---|

| 6d | 4-(piperidin-1-yl) | 4-nitro | Active |

| 6f | 4-cyclohexyl | 4-nitro | Active |

| 6g | 4-cyclohexyl | 4-carboxy | More Potent |

| 6j | 4-propyl | 4-carboxy | More Potent |

Design Principles for Modulating Selectivity and Reactivity Profiles

Modulating the selectivity and reactivity of a chemical entity is a cornerstone of chemical synthesis and drug design. Selectivity refers to the ability of a reagent to react with one specific site or functional group in preference to others, while reactivity relates to the rate at which a reaction proceeds.

A historically discussed concept is the Reactivity-Selectivity Principle (RSP), which loosely states that more reactive chemical species are less selective. wikipedia.orgiupac.org A classic textbook example involves the free-radical halogenation of alkanes. wikipedia.org The highly reactive chlorine radical shows little selectivity, reacting with primary, secondary, and tertiary hydrogens at rates that are relatively close to one another. youtube.com In contrast, the less reactive bromine radical is highly selective, preferentially abstracting the most stable tertiary hydrogen. youtube.commnstate.edu

Table 2: Reactivity and Selectivity in the Halogenation of 2-Methylbutane This table illustrates the Reactivity-Selectivity Principle. The more reactive chlorine atom is less selective in which hydrogen it abstracts, while the less reactive bromine atom is highly selective for the most stable position. Data sourced from multiple organic chemistry resources. wikipedia.orglibretexts.orglibretexts.org

| Reagent | Reactivity | Product Distribution (approx.) | Selectivity |

|---|---|---|---|

| Chlorine (Cl·) | High | 25% 1-chloro-2-methylbutane (B150327) (1°) 33% 2-chloro-2-methylbutane (B165293) (3°) 22% 3-chloro-2-methylbutane (2°) 20% 1-chloro-3-methylbutane (B93926) (1°) | Low |

| Bromine (Br·) | Low | >90% 2-bromo-2-methylbutane (B1582447) (3°) | High |

However, the RSP is now considered obsolete as a general rule, with numerous exceptions and even inverse relationships having been discovered. wikipedia.org Modern chemical design relies on more nuanced principles to control reaction outcomes. General relationships between reactivity and selectivity are more successfully explained by concepts like Hammond's postulate. wikipedia.org

The modulation of selectivity in compounds like this compound can be achieved through several strategic approaches:

Directing Groups: Introducing specific functional groups onto the molecule can direct a reagent to a particular position. These groups can operate through steric hindrance—blocking access to certain sites—or through electronic effects, making one site more electronically favorable for reaction than another.

Catalyst Control: The choice of catalyst can profoundly influence the selectivity of a reaction. Different catalysts can favor different reaction pathways, leading to distinct products from the same starting material.

Protecting Groups: To prevent reaction at a specific functional group, a temporary "protecting group" can be installed. After another part of the molecule has been modified, this group can be removed to restore the original functionality. This is a fundamental strategy in the multi-step synthesis of complex molecules.

Reaction Conditions: Varying reaction parameters such as temperature, solvent, and pressure can alter the selectivity of a reaction. Some reactions may be kinetically controlled at low temperatures (favoring the fastest-formed product) and thermodynamically controlled at higher temperatures (favoring the most stable product).

For a molecule with multiple potentially reactive sites like this compound—which possesses an aromatic ring susceptible to electrophilic substitution, a ketone, and an amine—these principles are crucial for any synthetic modification. For example, to selectively perform a reaction on the amino group, the ketone might first be protected. To control substitution on the dichlorophenyl ring, the choice of catalyst and reaction conditions would be critical to direct incoming groups to the desired open positions on the ring.

Applications in Advanced Chemical Synthesis and Catalysis

Role as Versatile Synthetic Intermediates and Building Blocks

As a synthetic intermediate, 1-Amino-1-(3,4-dichlorophenyl)acetone offers a platform for the introduction of the 3,4-dichlorophenyl moiety into larger molecules, a common feature in many biologically active compounds.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry. The reactivity of the amino and keto groups in this compound allows for its use in cyclization reactions to form a variety of heterocyclic rings. While direct literature on this specific molecule is limited, analogous structures such as 3-aminoquinazolinone derivatives have been extensively used as precursors for the synthesis of fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov The general strategy involves the condensation of the amino group with other reactive species to form the core heterocyclic structure. For instance, the reaction of aminoketones with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of nitrogen-containing heterocycles. nih.gov The synthesis of complex heterocycles, such as isoindolo[2,1-a]quinazolinones, has been achieved through domino ring-closure reactions starting from 2-aminocarboxamides, highlighting a potential synthetic route for derivatives of this compound. nih.gov

| Heterocyclic System | Precursor Type | Synthetic Strategy | Reference |

| Triazinoquinazolinones | 3-Aminoquinazolinone derivatives | Nucleophilic interaction and cyclization | nih.gov |

| Isoindolo[2,1-a]quinazolinones | 2-Aminocarboxamides | Domino ring closure | nih.gov |

| 1,2,4-Thiadiazoles | Various | Green synthetic approaches | mdpi.com |

Aryl coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The dichlorophenyl group of this compound can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form more complex aryl structures. While specific examples utilizing this exact molecule are not prevalent in the literature, the principles of these reactions are well-established. For instance, nickel-catalyzed Umpolung coupling of phosphine (B1218219) chlorides with isocyanates has been developed for the rapid assembly of phosphinecarboxamides, demonstrating the potential for novel coupling strategies involving related functional groups. researchgate.net The development of sustainable palladium-catalyzed aminations in water highlights the move towards greener chemical processes for C-N bond formation, a reaction type for which amino-containing compounds like this compound could be suitable substrates. nih.gov

Catalytic Roles and Applications

The amino group in this compound allows for its incorporation into catalyst structures, potentially influencing their activity and selectivity.

Aminothiourea derivatives have emerged as powerful bifunctional organocatalysts, capable of activating both the nucleophile and the electrophile in a reaction. These catalysts are particularly effective in a range of asymmetric transformations. While direct application of this compound in this context is not documented, its amino group could be functionalized to form a thiourea (B124793) moiety. Multifunctional thiourea catalysts bearing a tertiary amine have been shown to effectively catalyze Michael additions and aza-Henry reactions. jst.go.jp The presence of the dichlorophenyl group could modulate the electronic properties and steric environment of the catalytic site, potentially leading to unique reactivity or selectivity.

| Catalytic Reaction | Catalyst Type | Key Feature | Reference |

| Michael Addition | Bifunctional aminothiourea | Synchronous activation of nucleophile and electrophile | jst.go.jp |

| Aza-Henry Reaction | Bifunctional aminothiourea | Acid-base and hydrogen-bonding interactions | jst.go.jp |

Aminopropylated solid supports are widely used for the immobilization of catalysts, enhancing their stability and recyclability. The amino group of this compound or a derivative could be tethered to a solid support, such as silica (B1680970) or a polymer resin, via an aminopropyl linker. Such immobilized catalysts are advantageous in continuous flow reactions and for simplifying product purification. Although specific systems based on this compound are not described, the general utility of aminopropylated catalysts is well-recognized in various organic transformations.

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The development of catalysts that operate under mild conditions, in environmentally benign solvents like water, and can be easily recovered and reused is a central goal. mdpi.comnih.gov Catalytic systems derived from this compound could contribute to this field. For example, its incorporation into heterogeneous catalysts could facilitate their separation from the reaction mixture, minimizing waste. rsc.org The use of such catalysts in aqueous media would further enhance the green credentials of a synthetic process. nih.gov The principles of green chemistry drive the innovation of new catalytic methods, and compounds like this compound represent potential starting points for the design of more sustainable chemical technologies. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for synthesizing α-amino ketones exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways to 1-Amino-1-(3,4-dichlorophenyl)acetone. colab.wsacs.org Modern synthetic organic chemistry offers a toolkit of reactions that could be adapted to improve access to this compound and its derivatives.

Key areas for exploration include:

Direct C-H Amination: Investigating the direct amination of a suitable ketone precursor would represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates. organic-chemistry.org

Photoredox Catalysis: The use of visible-light-promoted reactions could offer mild and highly selective methods for forming the core α-amino ketone structure. colab.ws

Asymmetric Synthesis: Developing catalytic asymmetric routes is crucial for accessing enantiomerically pure forms of the compound. Enantiopure α-amino ketones are invaluable for pharmacological research and as building blocks in natural product synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow processes could enhance the safety, scalability, and consistency of the synthesis, allowing for rapid production and optimization.

| Methodology | Potential Advantages | Key Research Challenge | Projected Outcome |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | High enantioselectivity, operational simplicity. | Design of a specific catalyst for the substrate. | Access to single enantiomers (>99% ee). |

| Photoredox-Mediated Coupling | Mild reaction conditions, high functional group tolerance. | Identifying suitable photocatalyst and reaction partners. | Efficient synthesis under ambient conditions. |

| Enzymatic Transamination | Excellent stereocontrol, environmentally friendly. | Enzyme screening and engineering for substrate specificity. | Green synthesis of enantiopure product. |

Exploration of Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental design, thereby accelerating research and reducing costs. For this compound and its prospective derivatives, computational studies represent a frontier of research.

Future computational work could include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the compound's electronic structure, predict its spectral properties (IR, NMR), and elucidate reaction mechanisms for its synthesis and reactivity. This approach has been successfully applied to other dichlorophenyl-containing heterocycles to correlate experimental and theoretical data. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior of the molecule and its interactions with potential biological targets, such as enzymes or receptors, in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to predict the activity of a library of virtual derivatives. This allows for the rational design of new analogues with potentially enhanced potency or selectivity.

| Computational Method | Research Goal | Predicted Output |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction pathways for novel syntheses. | Transition state energies, reaction kinetics. |

| Molecular Docking | Identify potential biological targets. | Binding affinities, interaction poses. |

| QSAR Modeling | Guide the design of more potent analogues. | Correlation of structural features with activity. |

Investigation of Unexplored Chemical Reactivity Pathways

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic ketone, makes it a versatile building block for synthesizing more complex molecules. wikipedia.orgacs.org A significant future avenue of research lies in exploring its reactivity in reactions where α-amino ketones are not traditionally used.

Potential areas for investigation are:

Multicomponent Reactions (MCRs): Employing the compound in MCRs could lead to the rapid, one-pot synthesis of diverse and complex molecular scaffolds, particularly novel heterocyclic systems.

Synthesis of Fused Heterocycles: The dichlorophenyl moiety combined with the α-amino ketone functionality could be strategically used to construct novel fused ring systems, a common strategy for developing biologically active molecules. mdpi.com

Oxidative Coupling Reactions: Recent advances have shown that α-amino ketones can undergo oxidative cross-coupling with various nucleophiles, a pathway that could be explored to synthesize novel N,O-acetals and other derivatives. acs.org

Design of Next-Generation Chemical Probes Based on SAR Principles

Should this compound demonstrate valuable biological activity, its scaffold could serve as the foundation for designing next-generation chemical probes. These tools are essential for studying biological systems and elucidating the mechanisms of action of bioactive compounds. researchgate.netrsc.org

The design process would be guided by Structure-Activity Relationship (SAR) studies:

Initial SAR Exploration: A library of analogues would be synthesized by modifying the dichlorophenyl ring, the amino group, and the methyl ketone moiety to understand which structural features are critical for activity. nih.govnih.gov

Probe Design: Based on SAR data, a derivative would be selected that retains high affinity and selectivity for its target. This molecule would then be appended with a reporter tag (e.g., a fluorophore, biotin, or a clickable alkyne group) at a position that does not disrupt its biological interactions. ljmu.ac.uk

Application in Chemical Biology: The resulting chemical probes could be used for target identification, validation, and imaging in cellular systems, providing valuable insights into biological pathways.

This strategic approach, combining SAR with rational probe design, has been instrumental in developing selective ligands and tools for various biological targets. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products